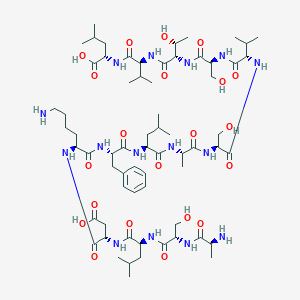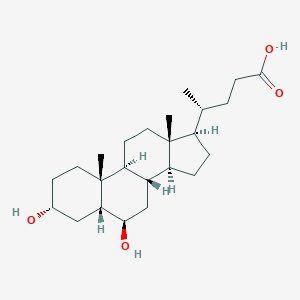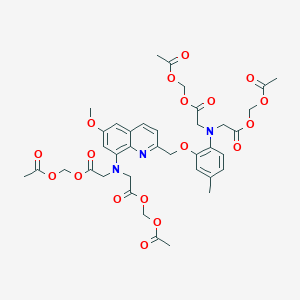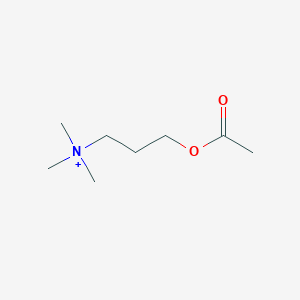
5-Methylisophthalaldehyde
Vue d'ensemble
Description
5-Methylisophthalaldehyde, also known as 2-Hydroxy-5-methyl-1,3-benzenedicarboxaldehyde, is a dialdehyde derivative . It has a molecular formula of C9H8O3 and a molecular weight of 164.16 g/mol . It is an important raw material for the synthesis of various binucleating Schiff base ligands .
Synthesis Analysis
5-Methylisophthalaldehyde can be synthesized by heating p-cresol with hexamethylenetetramine . Another synthesis method involves the reaction of (5-Methyl-1,3-phenylene)dimethanol with pyridinium chlorochromate in dichloromethane at 0 - 20°C for 12 hours .
Molecular Structure Analysis
The molecular structure of 5-Methylisophthalaldehyde is based on its molecular formula, C9H8O3 . The InChI Key for this compound is ZBOUXALQDLLARY-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
5-Methylisophthalaldehyde has a melting point of 96-97°C and a predicted boiling point of 271.3±28.0°C . Its predicted density is 1.148±0.06 g/cm3 .
Applications De Recherche Scientifique
Fluorescent Nanoprobes
5-Methylisophthalaldehyde has been utilized in the synthesis of carbon quantum dots (CQDs) . These CQDs exhibit strong green fluorescence and high quantum yield, making them excellent candidates for cysteine-selective fluorescent nanoprobes . The presence of abundant amino and hydroxy groups on their surface enhances water solubility and fluorescence properties. These nanoprobes can be used for detecting cysteine in biological samples with high sensitivity and selectivity .
Chemosensors for Metal Ions
A Schiff-base ligand derived from 5-Methylisophthalaldehyde has been developed for the dual detection of Zn²⁺ and Cu²⁺ ions . This chemosensor exhibits a rapid change in fluorescence intensity in the presence of these ions, making it a valuable tool for environmental and biological studies. It has applications in live cell imaging and can detect metal ions with high sensitivity .
Synthesis of Macrocyclic Schiff Bases
5-Methylisophthalaldehyde is a key precursor in the synthesis of macrocyclic Schiff bases. These compounds have been characterized by various spectroscopic methods and are of interest due to their potential applications in coordination chemistry and catalysis .
Biological Labeling and Imaging
Due to its role in the synthesis of fluorescent compounds, 5-Methylisophthalaldehyde contributes to the development of biological labeling and imaging agents . These agents can be used for in vitro and in vivo imaging, providing a non-toxic alternative to conventional inorganic nanomaterials .
Analytical Chemistry
The fluorescent properties of compounds derived from 5-Methylisophthalaldehyde make them suitable for use in analytical chemistry . They can be employed in various assays and analytical techniques to detect and quantify biological molecules .
Drug Delivery Systems
The biocompatible and low cytotoxic nature of the nanostructures synthesized from 5-Methylisophthalaldehyde allows for their use in drug delivery systems . They can be engineered to carry therapeutic agents to specific sites in the body, reducing side effects and improving treatment efficacy .
Safety And Hazards
5-Methylisophthalaldehyde is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
Relevant Papers
Relevant papers include a study on the synthesis of fluorescent carbon quantum dots using 2,4-diaminophenylhydrazine and 2-hydroxy-5-methylisophthalaldehyde . Another paper discusses the application of dinuclear copper(II) complexes with Schiff bases derived from 2-hydroxy-5-methylisophthalaldehyde in magnetic and fluorescent materials .
Propriétés
IUPAC Name |
5-methylbenzene-1,3-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-7-2-8(5-10)4-9(3-7)6-11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLVWAQSMOVZKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50547531 | |
| Record name | 5-Methylbenzene-1,3-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50547531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylisophthalaldehyde | |
CAS RN |
1805-67-0 | |
| Record name | 5-Methylbenzene-1,3-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50547531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylbenzene-1,3-dicarbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




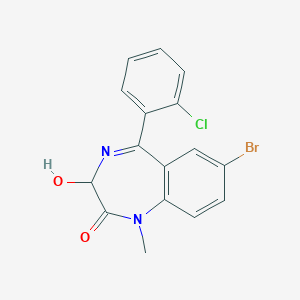

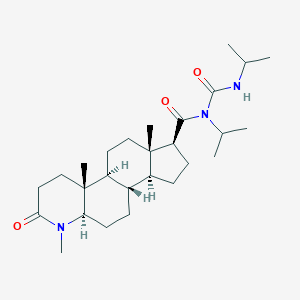
![Quinoxaline, 2-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-methyl-](/img/structure/B162535.png)
![7-methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B162540.png)


